molecular formula C10H12N4OS B8709636 2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol CAS No. 79511-62-9

2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol

Cat. No.: B8709636
CAS No.: 79511-62-9
M. Wt: 236.30 g/mol
InChI Key: VCSMYUJUHWCWGO-UHFFFAOYSA-N
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Description

2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

79511-62-9

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-(5-benzylsulfanyltetrazol-1-yl)ethanol

InChI

InChI=1S/C10H12N4OS/c15-7-6-14-10(11-12-13-14)16-8-9-4-2-1-3-5-9/h1-5,15H,6-8H2

InChI Key

VCSMYUJUHWCWGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=NN2CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-(2-hydroxyethyl) thiosemicarbazide (10.3 g), benzyl chloride (10.6 g), water (30 ml) and methanol (60 ml) was stirred for 20 hours at room temperature to give a homogeneous solution containing benzyl N-(2-hydroxyethyl) thiocarbazimidate. The solution was ice-cooled and thereto was little by little added sodium nitrate (5.24 g) with stirring and then dropwise added conc. hydrochloric acid (3.5 ml) over a period of 30 mimetes. The resulting mixture was stirred for an hour under ice-cooling. To the reaction mixture were added potassium carbonate (18 g) and water (30 ml). The mixture was stirred and then concentrated under reduced pressure. The concentrate was extracted with chloroform and the extract was washed with water, dried over magnesium sulfate and then evaporated under reduced pressure. The residual oil was subjected to column chromatography on silica gel. The fractions containing the object compound were collected to give an oil of 1-(2-hydroxyethyl)-5-benzylthio-1H-tetrazole (12.1 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
benzyl N-(2-hydroxyethyl) thiocarbazimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-(2-hydroxyethyl)thiosemicarbazide (10.3 g), benzyl chloride (10.6 g), water (30 ml) and methanol (60 ml) was stirred for 20 hours at room temperature to give a homogeneous solution containing benzyl N-(2-hydroxyethyl)thiocarbazimidate. The solution was ice-cooled and thereto was little by little added sodium nitrite (5.24 g) with stirring and then dropwise added conc. hydrochloric acid (3.5 ml) over a period of 30 mimetes. The resulting mixture was stirred for an hour under ice-cooling. To the reaction mixture were added potassium carbonate (18 g) and water (30 ml). The mixture was stirred and then concentrated under reduced pressure. The concentrate was extracted with chloroform and the extract was washed with water, dried over magnesium sulfate and then evaporated under reduced pressure. The residual oil was subjected to column chromatography on silica gel. The fractions containing the object compound were collected to give an oil of 1-(2-hydroxyethyl)-5-benzylthio-1H-tetrazole (12.1 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
benzyl N-(2-hydroxyethyl)thiocarbazimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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